molecular formula C15H18BrNO2 B4005218 CHEMBRDG-BB 7017901 CAS No. 435288-40-7

CHEMBRDG-BB 7017901

Cat. No.: B4005218
CAS No.: 435288-40-7
M. Wt: 324.21 g/mol
InChI Key: PEBBULGYBRHBPE-UHFFFAOYSA-N
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Description

CHEMBRDG-BB 7017901, with the IUPAC name N-[2-[(1-bromo-2-naphthalenyl)oxy]ethyl]-2-methoxyethanamine, is a brominated naphthyl ether derivative containing an ethanamine backbone and methoxy functional group. Its molecular formula is C₁₅H₁₈BrNO₂, with a molar mass of 324.21 g/mol . Key physicochemical properties include a predicted density of 1.323 g/cm³, boiling point of 428.9°C, and a pKa of 7.95 . The compound is structurally characterized by a naphthalene ring substituted with a bromine atom at the 1-position, an ether-linked ethylamine chain, and a methoxyethyl group.

Properties

IUPAC Name

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c1-18-10-8-17-9-11-19-14-7-6-12-4-2-3-5-13(12)15(14)16/h2-7,17H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBBULGYBRHBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=C(C2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366156
Record name 2-[(1-Bromonaphthalen-2-yl)oxy]-N-(2-methoxyethyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435288-40-7
Record name 2-[(1-Bromonaphthalen-2-yl)oxy]-N-(2-methoxyethyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of CHEMBRDG-BB 7017901 involves several steps, typically starting with the bromination of naphthalene to form 1-bromonaphthalene. This intermediate is then reacted with 2-(2-methoxyethoxy)ethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Chemical Reactions Analysis

CHEMBRDG-BB 7017901 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups.

Scientific Research Applications

CHEMBRDG-BB 7017901 is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of CHEMBRDG-BB 7017901 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CHEMBRDG-BB 7017901’s properties, we compare it with structurally analogous compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Boiling Point (°C) pKa Applications/Notes
This compound 435288-40-7 C₁₅H₁₈BrNO₂ 324.21 Bromonaphthyl, methoxyethylamine 428.9 (predicted) 7.95 Potential kinase inhibition
2-[(1-Chloro-2-naphthyl)oxy]-N-(2-methoxyethyl)ethanamine N/A C₁₅H₁₈ClNO₂ 279.76 Chloronaphthyl, methoxyethylamine 415.0 (predicted) 8.10 Lower halogen reactivity
N-[2-(2-Naphthyloxy)ethyl]-2-methoxyethanamine N/A C₁₅H₁₉NO₂ 257.31 Naphthyloxy, methoxyethylamine 402.5 (predicted) 9.02 Baseline for halogen-free analogs
2-[(1-Bromo-2-naphthyl)thio]-N-(2-methoxyethyl)ethanamine N/A C₁₅H₁₈BrNOS 340.28 Bromonaphthyl thioether 445.0 (predicted) 6.80 Enhanced lipophilicity

Key Findings:

Halogen Substitution: The bromine atom in this compound increases molecular weight and polarizability compared to its chloro analog (279.76 vs. The absence of halogen in the naphthyloxy analog reduces boiling point (402.5°C vs. 428.9°C), reflecting weaker intermolecular forces .

Functional Group Variations :

  • Replacing the oxygen atom in the ether linkage with sulfur (thioether analog) increases molar mass (340.28 g/mol) and lowers pKa (6.80 vs. 7.95), suggesting improved membrane permeability and altered protonation behavior .

Synthetic Challenges: this compound’s synthesis likely involves bromination of naphthalene derivatives, which requires stringent control to avoid di-brominated byproducts, as noted in regulatory guidelines for impurity profiling .

Biological Relevance :

  • The methoxyethylamine moiety may confer solubility advantages over purely hydrophobic analogs, balancing logP values for drug-likeness. This aligns with EMA recommendations for optimizing pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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